

An In-depth Technical Guide on Minzasolmin and its Stereochemistry

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A note on stereochemistry: Initial inquiries regarding "**(S)-Minzasolmin**" should be clarified. Minzasolmin is the International Nonproprietary Name (INN) for the (R)-enantiomer of the molecule N-(1-(1H-Indol-3-yl)hexan-2-yl)-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide.[1] Its corresponding (S)-enantiomer is designated as UCB2713.[1] Minzasolmin and UCB2713 are purified from a racemic mixture known as NPT200-11.[1] Notably, studies have indicated that the interactions between membrane-bound α -synuclein and both the (R) and (S) enantiomers are identical.[1][2] This guide will focus on Minzasolmin, the compound that has progressed through clinical development.

Structure and Chemical Properties

Minzasolmin (also known as UCB0599) is an orally bioavailable, brain-penetrant small molecule designed as an inhibitor of α -synuclein (ASYN) misfolding.

Property	Value
IUPAC Name	N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide
Synonyms	UCB0599, (R)-NPT200-11
Molecular Formula	C23H31N5OS
Molecular Weight	425.6 g/mol



Mechanism of Action

Minzasolmin is under investigation as a potential disease-modifying therapy for Parkinson's disease. Its mechanism of action centers on the inhibition of α -synuclein misfolding and aggregation, a key pathological driver of Parkinson's disease.

The aggregation of α -synuclein is a critical step in the pathological cascade that leads to the formation of Lewy bodies and subsequent neuronal cell death. Minzasolmin acts on the early stages of this process. Biophysical studies using solution NMR and chemical cross-linking mass spectrometry have helped to elucidate its mechanism. These studies suggest that Minzasolmin specifically targets the membrane-bound oligomeric state of α -synuclein.

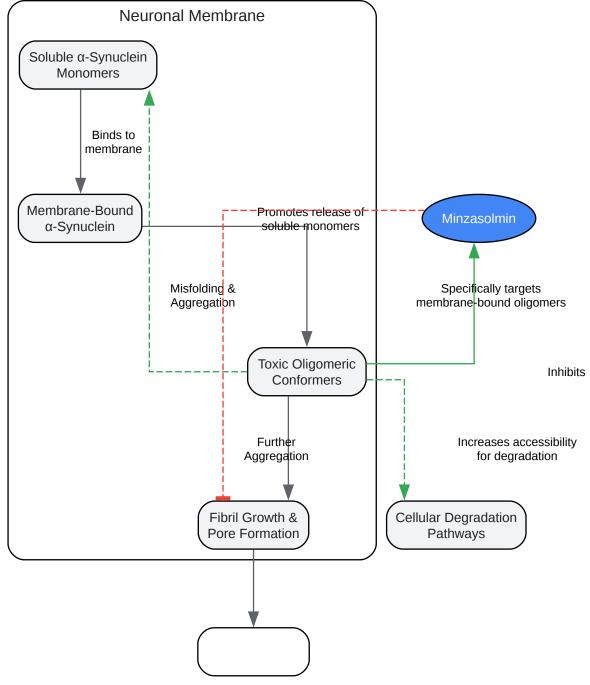
By interacting with these oligomers, Minzasolmin is thought to:

- Increase the flexibility of the α -synuclein protein.
- Impair the embedding of the protein into the cell membrane.
- Prevent the formation of toxic oligomeric conformers.
- Interfere with fibril growth and the formation of toxic pores.
- Promote the release of α -synuclein monomers in their soluble, non-pathogenic form.
- Potentially make α-synuclein more accessible to degradation processes.

This targeted interaction with membrane-bound oligomers differentiates Minzasolmin from general aggregation inhibitors.



Proposed Mechanism of Action of Minzasolmin **Neuronal Membrane**



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Proposed Mechanism of Action of Minzasolmin

Quantitative Data Preclinical Pharmacokinetics in Mice



Pharmacokinetic studies of Minzasolmin were conducted in wild-type C57BL/6 mice following a single intraperitoneal administration. The results demonstrated that the compound is brain-penetrant.

Dose	Tmax (Plasma)	Tmax (Brain)	Cmax (Plasma)	Cmax (Brain)	AUC _{0–6} (Plasma)	AUC _{0–6} (Brain)	Brain/PI asma Ratio (AUC)
1 mg/kg	0.25 h	0.5 h	486 nM	179 nM	682 h <i>nM</i>	220 hnM	0.32
5 mg/kg	0.25 h	0.5 h	2297 nM	686 nM	3501 h <i>nM</i>	926 hnM	0.26

Data adapted from Price et al., 2023.

Phase 1 Human Brain Biodistribution

A Phase 1 study using Positron Emission Tomography (PET) with [¹¹C]minzasolmin was conducted in healthy male volunteers (N=4) to determine its brain biodistribution.

Parameter	Value
Mean Whole Brain Total Distribution Volume (Vt)	0.512 mL/cm ³
Mean Brain Influx Rate (K1)	0.015 mL/cm ³ /min
Mean Brain Efflux Rate (k ₂)	0.029 mL/cm³/min

Data from Mercier et al., 2023.

The study showed that Minzasolmin readily crossed the blood-brain barrier and was well-distributed throughout the brain.

Experimental Protocols In Vivo Efficacy in a Transgenic Mouse Model



Objective: To evaluate the effect of Minzasolmin on α -synuclein pathology, neuroinflammation, and motor deficits.

- Animal Model: Line 61 transgenic mice, which overexpress human α -synuclein.
- Dosing Regimen: Minzasolmin was administered via intraperitoneal injection at doses of 1 mg/kg and 5 mg/kg, once daily from Monday to Friday for three months.
- Assessment of α-Synuclein Pathology:
 - \circ Method: Immunohistochemistry using antibodies to detect total and proteinase K-resistant α -synuclein in the cortex, hippocampus, and striatum.
 - Rationale: Proteinase K digestion removes monomeric and non-aggregated forms of αsynuclein, allowing for the specific quantification of pathological aggregates.
- Assessment of Neuroinflammation:
 - Method: Immunolabeling for Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis.
- Assessment of Motor Function:
 - Method: Round beam walking test to assess gait and balance.
- Results: Treatment with Minzasolmin led to reductions in α-synuclein pathology, decreased neuroinflammation, and improved motor performance in the transgenic mice.

In Vitro α -Synuclein Aggregation Assay (Thioflavin T Assay)

Objective: To screen for inhibitors of α -synuclein aggregation in a high-throughput format.

- Principle: The fluorescent dye Thioflavin T (ThT) binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity. This allows for the real-time monitoring of protein aggregation.
- General Protocol:

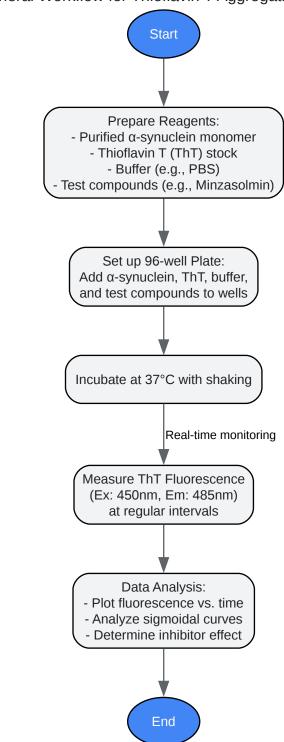






- Preparation: A solution of purified, monomeric α-synuclein is prepared in a suitable buffer (e.g., PBS). Thioflavin T is added to the solution.
- Incubation: The reaction is initiated, often by agitation at 37°C, in a 96-well plate format.
 Test compounds (potential inhibitors) are added to the wells.
- Measurement: ThT fluorescence is measured at regular intervals using a fluorescence microplate reader (excitation ~450nm, emission ~485nm).
- Analysis: The aggregation kinetics are plotted as fluorescence intensity versus time, typically yielding a sigmoidal curve. The effect of inhibitors is assessed by changes in the lag time and the maximum fluorescence signal.





General Workflow for Thioflavin T Aggregation Assay

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Workflow for Thioflavin T Aggregation Assay



PET Imaging Protocol for Brain Biodistribution

Objective: To determine the distribution of Minzasolmin in the brain.

- Radiotracer: [11C]minzasolmin.
- Preclinical Protocol (Mice):
 - The S-enantiomer, [¹¹C-N-CH₃]UCB2713, was used initially to assess the feasibility of radiolabeling due to its higher rate of metabolism, which increased the chance of observing brain metabolites.
 - Male C57 black 6 mice received an intravenous injection of the radiotracer.
 - PET-CT was used to image the brains of a subset of animals.
 - Brain homogenates were assessed for radioactivity, and plasma samples were analyzed by HPLC.
- Clinical Protocol (Phase 1, Healthy Volunteers):
 - o Design: Open-label, single-center study.
 - Procedure: Participants underwent two PET-CT scans.
 - Scan 1 (Baseline): An injection of [¹¹C]minzasolmin radiotracer (≤ 10 μg) was administered.
 - Scan 2 (Post-dose): A 360 mg oral dose of non-radiolabeled Minzasolmin was administered, followed 2-4 hours later by a second injection of the [¹¹C]minzasolmin radiotracer and the second scan.
 - Data Acquisition: Dynamic PET imaging was performed to acquire time-activity curves.
 - Analysis: Kinetic modeling was applied to the data to calculate parameters such as the total distribution volume (Vt), which reflects the drug concentration in the brain relative to plasma at equilibrium.



Clinical Development Status

Minzasolmin has been evaluated in Phase 1 and Phase 2 clinical trials. However, in December 2024, it was announced that the ORCHESTRA proof-of-concept study (Phase 2) in early Parkinson's disease did not meet its primary and secondary clinical endpoints. As a result, further development of this specific program was terminated.

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References

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